

Discovery and Isolation of Concanamycin G from Streptomyces sp.: A Technical Guide

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Compound of Interest

Compound Name: Concanamycin G

Cat. No.: B15579366

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This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Concanamycin G**, a potent macrolide antibiotic produced by *Streptomyces* sp. The document details the fermentation of the source organism, comprehensive experimental protocols for extraction and purification, and a summary of its structural and biological properties.

Introduction

Concanamycin G belongs to the concanamycin family of 18-membered macrolide antibiotics, which are known for their potent inhibitory activity against vacuolar-type H⁺-ATPases (V-ATPases)[1]. This mode of action makes them valuable tools in cell biology research and potential candidates for therapeutic development in various diseases, including cancer and viral infections. This guide focuses on **Concanamycin G**, isolated from *Streptomyces* sp. strain R1706-8[2].

Fermentation of Streptomyces sp. R1706-8

The production of **Concanamycin G** is achieved through the cultivation of *Streptomyces* sp. strain R1706-8. The following protocol outlines the fermentation process.

Culture Medium and Conditions

The culture medium used for the fermentation is Gauze's Synthetic Medium No. 1, with the following composition per liter^[2]:

Component	Concentration (g/L)
Soluble Starch	20
KNO ₃	1
K ₂ HPO ₄	0.5
MgSO ₄ ·7H ₂ O	0.5
NaCl	0.5
FeSO ₄ ·7H ₂ O	0.01
Agar	20

The pH of the medium is adjusted to 7.0–8.0 before sterilization. The fermentation is carried out at 32°C for approximately 10 days^[2].

Inoculum Preparation and Fermentation

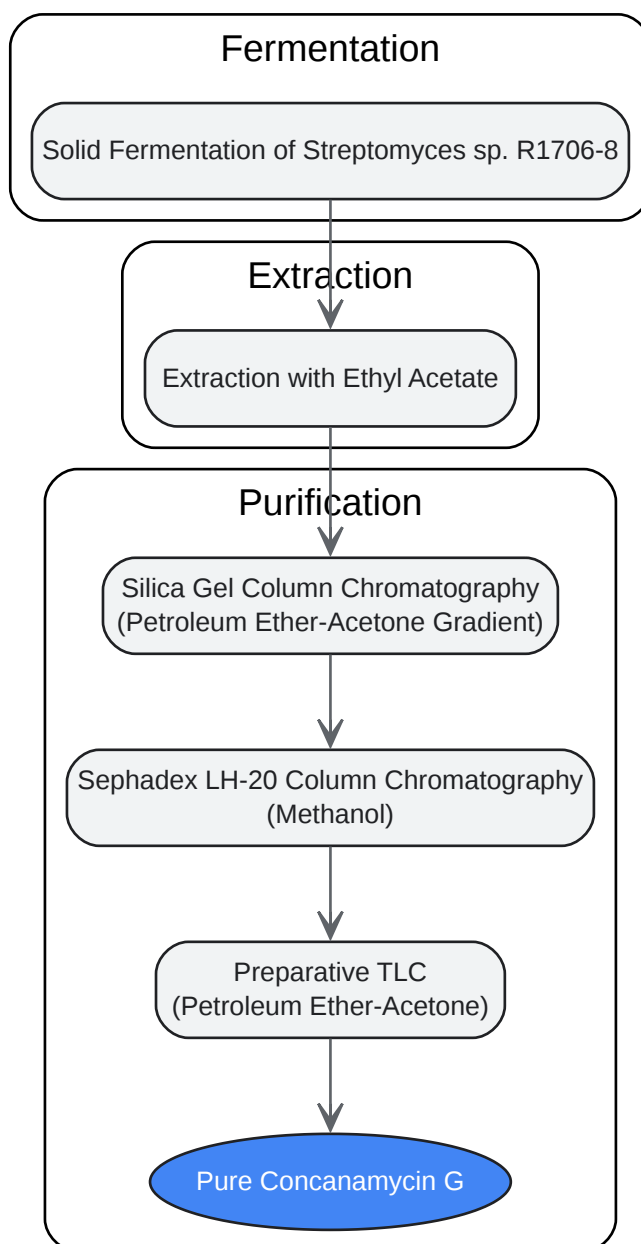
A spore suspension or mycelial culture of *Streptomyces* sp. R1706-8 is used to inoculate the production medium. The culture is incubated under the conditions specified above to allow for the production of secondary metabolites, including **Concanamycin G**.

Extraction and Isolation of Concanamycin G

Following the fermentation period, a systematic extraction and purification procedure is employed to isolate **Concanamycin G** from the culture.

Experimental Workflow

Isolation and Purification Workflow for Concanamycin G



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Isolation and Purification Workflow

Detailed Protocols

Extraction: The fermented culture of *Streptomyces* sp. is extracted with ethyl acetate. The organic solvent is then evaporated under vacuum to yield a crude extract[2].

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography (200–300 mesh). The column is eluted with a gradient of petroleum ether-acetone (from 100:1 to 10:1, v/v) to separate the components based on polarity[2]. Fractions are collected and analyzed by thin-layer chromatography (TLC).

Sephadex LH-20 Chromatography: Fractions containing **Concanamycin G** are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase[2].

Preparative Thin-Layer Chromatography (pTLC): Final purification is achieved by preparative TLC on silica gel GF254 plates, using a petroleum ether-acetone solvent system[2]. The band corresponding to **Concanamycin G** is scraped, and the compound is eluted from the silica.

Structural Elucidation and Characterization

The structure of the isolated **Concanamycin G** was confirmed through various spectroscopic techniques.

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): The molecular formula of **Concanamycin G** was determined by HR-ESIMS.

Parameter	Value
Calculated m/z $[M+Na]^+$ for $C_{35}H_{56}O_{10}Na$	697.4286
Found m/z	697.4279

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the 1H (500 MHz) and ^{13}C (125 MHz) NMR data for **Concanamycin G** in $CDCl_3$ [2].

1H and ^{13}C NMR Data for **Concanamycin G**

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	139.4	
3	129.4	6.28 (s)
4a	14.4	2.02 (s)
6	37.5	2.13 (m)
7	72.8	3.73 (m)
8a	10.0	0.94 (d, 7.0)
9	80.1	3.08 (br d, 10.0)
10a	22.7	1.03 (d, 6.8)
12	143.9	
13	125.9	5.84 (d, 10.9)
15	128.1	5.21 (dd, 15.1, 9.3)
16a	55.7	3.23 (s)

| 18 | 37.5 | 2.13 (dqd, 9.0, 7.0, 1.5) |

Biological Activity

Concanamycin G exhibits antibacterial activity. Its primary mechanism of action, like other concanamycins, is the inhibition of V-type H⁺-ATPases, which are crucial for the acidification of various intracellular compartments in eukaryotic cells^[1].

Antibacterial Activity

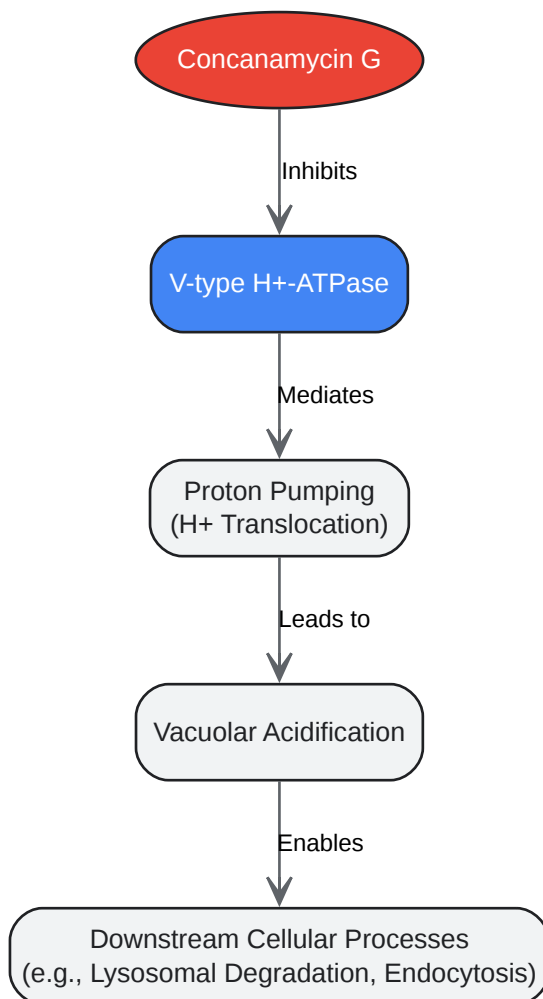
Concanamycin G has shown inhibitory activity against *Bacillus subtilis*.

Organism	MIC ($\mu\text{g/mL}$)
<i>Bacillus subtilis</i>	0.625

V-ATPase Inhibition Signaling Pathway

The concanamycins, including **Concanamycin G**, are specific inhibitors of V-type H⁺-ATPases. This inhibition disrupts the proton gradient across vacuolar membranes, affecting processes such as lysosomal degradation, endocytosis, and protein trafficking.

Mechanism of V-ATPase Inhibition by Concanamycin G



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V-ATPase Inhibition Pathway

Conclusion

This guide has detailed the discovery and isolation of **Concanamycin G** from *Streptomyces* sp. R1706-8. The provided protocols for fermentation, extraction, and purification, along with the comprehensive spectroscopic and bioactivity data, serve as a valuable resource for

researchers in natural product chemistry, drug discovery, and cell biology. The potent and specific activity of **Concanamycin G** against V-type H⁺-ATPases underscores its importance as a research tool and a potential lead for further therapeutic development.

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References

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